2,3-Dichloro-4-nitrobenzenesulfonyl chloride
Overview
Description
2,3-Dichloro-4-nitrobenzenesulfonyl chloride (DCNBS) is an organic compound with a wide range of applications in organic synthesis. It is widely used as a reagent in organic synthesis due to its ability to form stable intermediates. DCNBS is a chlorinating agent, and is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. DCNBS is also used in the synthesis of polymers, dyes, and other materials.
Scientific Research Applications
2,3-Dichloro-4-nitrobenzenesulfonyl chloride is widely used in organic synthesis and research. It is commonly used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 2,3-Dichloro-4-nitrobenzenesulfonyl chloride is also used in the synthesis of polymers, dyes, and other materials. 2,3-Dichloro-4-nitrobenzenesulfonyl chloride is also used in the synthesis of peptides, proteins, and other biopolymers. It is also used in the synthesis of organometallic compounds, such as transition metal complexes.
Mechanism of Action
2,3-Dichloro-4-nitrobenzenesulfonyl chloride is a chlorinating agent, and the mechanism of action is based on the formation of a stable intermediate. The intermediate is formed when the chlorine atom of 2,3-Dichloro-4-nitrobenzenesulfonyl chloride reacts with the substrate, forming a covalent bond. The reaction is reversible, and the intermediate can be broken down by adding a nucleophile, such as water or an alcohol.
Biochemical and Physiological Effects
2,3-Dichloro-4-nitrobenzenesulfonyl chloride is generally considered to be non-toxic and non-irritating. It is not known to have any significant biochemical or physiological effects.
Advantages and Limitations for Lab Experiments
2,3-Dichloro-4-nitrobenzenesulfonyl chloride is a useful reagent for organic synthesis, due to its ability to form stable intermediates. It is also relatively inexpensive and easy to obtain. However, 2,3-Dichloro-4-nitrobenzenesulfonyl chloride is a chlorinating agent, and can be hazardous if not handled properly. It should be used in a well-ventilated area, and safety equipment should be worn when handling 2,3-Dichloro-4-nitrobenzenesulfonyl chloride.
Future Directions
2,3-Dichloro-4-nitrobenzenesulfonyl chloride has a wide range of applications in organic synthesis and research. In the future, 2,3-Dichloro-4-nitrobenzenesulfonyl chloride could be used in the synthesis of new materials, such as polymers, dyes, and other materials. It could also be used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, 2,3-Dichloro-4-nitrobenzenesulfonyl chloride could be used in the synthesis of peptides, proteins, and other biopolymers. Finally, 2,3-Dichloro-4-nitrobenzenesulfonyl chloride could be used in the synthesis of organometallic compounds, such as transition metal complexes.
properties
IUPAC Name |
2,3-dichloro-4-nitrobenzenesulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3NO4S/c7-5-3(10(11)12)1-2-4(6(5)8)15(9,13)14/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYDPPWSQISICC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Cl)Cl)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-4-nitrobenzenesulfonyl chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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